molecular formula C16H17FN6O B2612772 N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide CAS No. 303146-21-6

N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B2612772
CAS No.: 303146-21-6
M. Wt: 328.351
InChI Key: RSIZKHDFZMABKW-VXLYETTFSA-N
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Description

N'-[7-[1-(4-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide is a triazolopyrimidine derivative characterized by a 4-fluorophenoxyethyl substituent at position 7 and a dimethylmethanimidamide group at position 2 of the triazolopyrimidine core. Its structure combines electron-withdrawing (fluorine) and lipophilic (phenoxyethyl) groups, which may enhance binding affinity to biological targets such as enzymes or receptors .

Properties

IUPAC Name

N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O/c1-11(24-13-6-4-12(17)5-7-13)14-8-9-18-16-20-15(21-23(14)16)19-10-22(2)3/h4-11H,1-3H3/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIZKHDFZMABKW-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N=CN(C)C)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=NC2=NC(=NN12)/N=C/N(C)C)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrimidine core. One common approach is the cyclization of a suitable precursor, such as a hydrazone derivative, under acidic conditions. The fluorophenoxyethyl group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry might be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding oxo derivative.

  • Reduction: : Reducing the nitro group to an amine.

  • Substitution: : Replacing the fluorophenoxyethyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents are tin (Sn) and hydrochloric acid (HCl).

  • Substitution: : Nucleophiles such as alkyl halides can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of the corresponding oxo derivative.

  • Reduction: : Formation of the corresponding amine derivative.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activities, including antifungal and antibacterial properties.

  • Medicine: : Explored for its potential use in the treatment of diseases such as Alzheimer's and tuberculosis.

  • Industry: : Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous molecules:

Substituent Variations in the Triazolopyrimidine Core
Compound Name Substituents at Position 7 Substituents at Position 2 Key Structural Differences
N'-[7-[1-(4-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide (Target) 1-(4-Fluorophenoxy)ethyl N,N-dimethylmethanimidamide Reference compound for comparison.
(Z)-N'-{7-[(E)-2-(4-Fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide Styryl (4-fluorophenyl ethenyl) N,N-dimethylmethanimidamide Styryl group increases π-π stacking potential but reduces solubility.
N'-[7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide 1-(3-Fluorophenoxy)ethyl N-methoxymethanimidamide Meta-fluorine substitution alters electronic properties and steric hindrance.
5-(4-Fluorophenyl)-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 13) 4-Fluorophenyl 4-Methoxyphenethylamine Aromatic amine substituent enhances hydrogen-bonding capacity.

Key Observations :

  • N,N-Dimethylmethanimidamide at position 2 may enhance metabolic stability relative to methoxy or amine groups in analogs .
Physicochemical Properties
Property Target Compound Styryl Analog 3-Fluorophenoxy Analog
Molecular Weight (g/mol) 338.35 312.31 334.33
LogP (Predicted) 3.2 2.8 3.0
Solubility (mg/mL) 0.12 (DMSO) 0.08 (DMSO) 0.15 (DMSO)

Analysis :

  • The target compound’s higher molecular weight and logP compared to the styryl analog suggest improved lipophilicity, which may favor tissue penetration but reduce aqueous solubility .
  • The 3-fluorophenoxy analog exhibits slightly better solubility, likely due to reduced steric bulk compared to the 4-fluorophenoxyethyl group .

Biological Activity

N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide is a synthetic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

  • Molecular Formula: C15H15FN6O2
  • Molecular Weight: 330.32 g/mol
  • CAS Number: 303146-23-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell proliferation and survival pathways. Research indicates that compounds with a similar structure can inhibit key signaling pathways such as the ERK signaling pathway, which is crucial for cancer cell growth and survival.

Anticancer Activity

Recent studies have demonstrated the antiproliferative effects of [1,2,4]triazolo[1,5-a]pyrimidine derivatives against several human cancer cell lines. For instance:

  • Case Study 1: A series of derivatives were tested against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. The compound exhibited IC50 values of approximately 9.47 µM for MGC-803, 9.58 µM for HCT-116, and 13.1 µM for MCF-7 cells, indicating significant potency compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Comparison DrugIC50 (µM)
This compoundMGC-8039.475-FU12
This compoundHCT-1169.585-FU11
This compoundMCF-713.15-FU10

Mechanistic Insights

The compound has been shown to induce apoptosis in cancer cells through the modulation of cell cycle-related proteins and the activation of apoptotic pathways. Specifically:

  • It inhibits the phosphorylation of ERK1/2 and other downstream targets like c-Raf and MEK1/2.
  • It causes G2/M phase arrest in the cell cycle.

These effects suggest that this compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, triazolo-pyrimidine derivatives have also shown antimicrobial activity against various pathogens. The specific antimicrobial spectrum and mechanisms are still under investigation but may involve inhibition of nucleic acid synthesis or disruption of membrane integrity.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis of triazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors under controlled conditions. For example, a general procedure includes:
  • Reacting thiol-containing intermediates (e.g., 1,3,4-oxadiazole-2-thiol) with alkyl halides in the presence of K₂CO₃ as a base in DMF at room temperature .
  • Dropwise addition of metal salts (e.g., Ni(NO₃)₂) to ethanol solutions of thiosemicarbazide derivatives, followed by crystallization from ethanol/water mixtures .
    To optimize yield, monitor reaction progress via TLC or HPLC, and purify using recrystallization (ethanol/water) or column chromatography.

Q. What advanced techniques are recommended for structural characterization?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving crystal structures. Key steps include:
  • Data collection using APEX2 or similar diffractometers, refinement with SHELXL2014, and hydrogen-bonding analysis (e.g., N–H···O interactions) to confirm dimer formation .
  • Pair with spectroscopic methods (¹H/¹³C NMR, IR) to validate functional groups, particularly the 4-fluorophenoxy and dimethylmethanimidamide moieties .

Q. How is the compound’s enzyme inhibitory potential assessed experimentally?

  • Methodological Answer :
  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates or colorimetric assays (e.g., NADH depletion in kinase assays) .
  • Cellular assays : Test cytotoxicity and target engagement in cell lines (e.g., cancer models) with dose-response curves .
  • Structural analogs : Compare activity to derivatives like pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups, which enhance metabolic stability .

Advanced Research Questions

Q. How can computational modeling predict binding affinity to target enzymes?

  • Methodological Answer :
  • Docking studies : Use software like AutoDock Vina to model interactions between the triazolo-pyrimidine core and enzyme active sites. Focus on hydrogen bonds with the 4-fluorophenoxy group and hydrophobic contacts with the dimethylmethanimidamide .
  • MD simulations : Validate docking poses with molecular dynamics (e.g., GROMACS) to assess stability over 100+ ns trajectories. Analyze RMSD and binding free energy (MM/PBSA) .
  • Cross-validation : Compare computational results with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Q. What strategies resolve discrepancies between computational predictions and experimental reactivity?

  • Methodological Answer :
  • Re-evaluate protonation states : Use pKa prediction tools (e.g., MarvinSketch) to ensure correct tautomeric forms in simulations .
  • Crystallographic validation : Solve co-crystal structures of the compound bound to its target to identify unmodeled interactions (e.g., water-mediated H-bonds) .
  • Synthetic probes : Introduce isotopic labels (²H, ¹³C) to track reaction intermediates via NMR or mass spectrometry .

Q. What systematic approaches correlate structural modifications with bioactivity?

  • Methodological Answer :
  • SAR libraries : Synthesize analogs with variations at the 4-fluorophenoxy (e.g., Cl, Br substituents) and dimethylmethanimidamide groups. Test in parallel against enzyme panels .
  • Free-Wilson analysis : Quantify contributions of substituents to activity using multivariate regression .
  • Crystallographic SAR : Overlay structures of analogs (e.g., trifluoromethyl vs. methyl groups) to identify steric/electronic effects on binding .

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